molecular formula C20H18O8 B13834123 Linderoflavone B CAS No. 3162-42-3

Linderoflavone B

Cat. No.: B13834123
CAS No.: 3162-42-3
M. Wt: 386.4 g/mol
InChI Key: LKUJKDQDJLCGCT-UHFFFAOYSA-N
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Description

Linderoflavone B is a naturally occurring flavonoid compound, specifically classified as a flavone. It is characterized by its unique chemical structure, which includes multiple methoxy groups and a methylenedioxy group. This compound is found in various plant species and has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linderoflavone B typically involves the use of precursor flavonoids, which undergo a series of chemical reactions to introduce the necessary functional groups. One common synthetic route includes the methylation of hydroxyl groups on the flavonoid backbone using methyl iodide in the presence of a base such as potassium carbonate. The methylenedioxy group can be introduced through a reaction with methylene chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: Linderoflavone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Linderoflavone B has shown potential in the treatment of diseases such as cancer and cardiovascular disorders due to its bioactive properties.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Linderoflavone B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Linderoflavone B can be compared with other flavonoids such as:

This compound stands out due to its unique combination of methoxy and methylenedioxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

3162-42-3

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C20H18O8/c1-22-16-15-11(21)8-13(10-5-6-12-14(7-10)27-9-26-12)28-17(15)19(24-3)20(25-4)18(16)23-2/h5-8H,9H2,1-4H3

InChI Key

LKUJKDQDJLCGCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC)OC

Origin of Product

United States

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